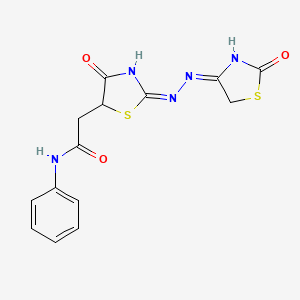

2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)-N-phenylacetamide

CAS No.: 615282-25-2

Cat. No.: VC4139915

Molecular Formula: C14H13N5O3S2

Molecular Weight: 363.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 615282-25-2 |

|---|---|

| Molecular Formula | C14H13N5O3S2 |

| Molecular Weight | 363.41 |

| IUPAC Name | 2-[(2E)-4-oxo-2-[(E)-(2-oxo-1,3-thiazolidin-4-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl]-N-phenylacetamide |

| Standard InChI | InChI=1S/C14H13N5O3S2/c20-11(15-8-4-2-1-3-5-8)6-9-12(21)17-13(24-9)19-18-10-7-23-14(22)16-10/h1-5,9H,6-7H2,(H,15,20)(H,16,18,22)(H,17,19,21) |

| Standard InChI Key | FIGOVWQUICFBRE-UHFFFAOYSA-N |

| SMILES | C1C(=NN=C2NC(=O)C(S2)CC(=O)NC3=CC=CC=C3)NC(=O)S1 |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound’s IUPAC name, 2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)-N-phenylacetamide, delineates a bifunctional thiazolidinone scaffold. The central structure comprises two thiazolidin-4-one rings connected by an (E)-configured hydrazone bridge. The first thiazolidinone (Position 5) is substituted with an acetamide group bearing a phenyl moiety, while the second (Position 2) features a 2-oxothiazolidin-4-ylidene substituent. This arrangement creates a conjugated system that may enhance electronic delocalization and molecular stability .

Key Functional Groups

-

Thiazolidin-4-one cores: Both rings contribute to the molecule’s planarity and ability to participate in hydrogen bonding via carbonyl oxygen and NH groups .

-

Hydrazone linker: The (E)-configuration of the –N=N– group facilitates π-π stacking interactions with aromatic residues in biological targets .

-

Phenylacetamide substituent: The hydrophobic phenyl group and polar acetamide moiety balance lipophilicity and solubility, critical for membrane permeability .

Synthetic Pathways and Optimization

General Strategies for Thiazolidinone Synthesis

Thiazolidinone derivatives are typically synthesized via cyclocondensation reactions. The Hantzsch thiazole synthesis, involving α-halocarbonyl compounds and thioureas, is a foundational method . For the target compound, a multi-step approach is hypothesized:

-

Formation of the first thiazolidinone: Reacting 2-chloroacetamide with thiourea yields 2-aminothiazolidin-4-one .

-

Hydrazone formation: Condensation with a 2-oxothiazolidin-4-one carbonyl derivative introduces the hydrazone bridge .

-

Acetamide substitution: Coupling the intermediate with phenylacetyl chloride installs the N-phenylacetamide group .

Challenges in Synthesis

-

Stereoselectivity: Ensuring (E)-configuration at both hydrazone bonds requires strict control of reaction conditions (e.g., pH, temperature) .

-

Solubility issues: Polar aprotic solvents like DMF or DMSO may be necessary to dissolve intermediates during coupling steps .

Biological Activity and Mechanism of Action

Hypothesized Targets

-

VEGFR-2 inhibition: Molecular docking studies of related compounds show hydrogen bonding with Asp1044 and hydrophobic interactions with Ile886/Leu887, critical for antiangiogenic effects .

-

Topoisomerase II inhibition: The planar thiazolidinone cores may intercalate DNA, disrupting replication .

Antimicrobial Activity

Thiazolidinones with electron-withdrawing groups (e.g., NO2) demonstrate broad-spectrum antimicrobial effects. Compound 27e (MIC = 7.81 µg/mL against C. albicans) highlights the role of arylidene substituents in enhancing antifungal activity . The target compound’s phenyl group and hydrazone moiety may similarly disrupt microbial cell membranes or inhibit enzymes like dihydrofolate reductase .

Structure-Activity Relationship (SAR) Analysis

Impact of Substituents

-

Hydrazone linker: Conjugation increases resonance stability, potentially enhancing binding affinity to enzymatic targets .

-

Phenylacetamide group: Hydrophobic interactions with protein pockets improve pharmacokinetic profiles .

-

Thiazolidinone cores: Hydrogen bonding capacity correlates with inhibitory potency in kinase assays .

Table 1. Comparative IC50 Values of Thiazolidinone Analogs

| Compound | Target | IC50/MIC | Structural Feature |

|---|---|---|---|

| 21e | MCF-7 (EGFR) | 1.003 µM | 3,4-Dimethoxybenzylidene |

| 27e | C. albicans | 7.81 µg/mL | 4-Methoxyarylidene |

| Sorafenib (control) | VEGFR-2 | 3.57 µM | Urea linker |

Future Directions and Challenges

Optimization Strategies

-

Introducing sulfonamide groups: May enhance water solubility and bioavailability .

-

Hybridization with quinazoline: Could dual-target EGFR and VEGFR-2 pathways .

Preclinical Development Hurdles

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume